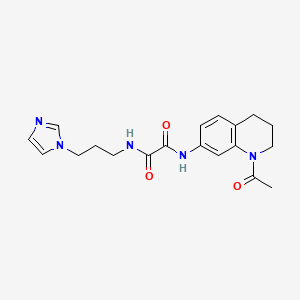
N1-(3-(1H-imidazol-1-yl)propyl)-N2-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(3-(1H-imidazol-1-yl)propyl)-N2-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide is a useful research compound. Its molecular formula is C19H23N5O3 and its molecular weight is 369.425. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Circulatory Activities
Compounds structurally related to N1-(3-(1H-imidazol-1-yl)propyl)-N2-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide have been synthesized and tested for their circulatory activities. These compounds have shown to possess a circulatory profile characteristic of centrally acting clonidine-like hypotensive imidazolines, indicating their potential for treating hypertension and related cardiovascular conditions (Sączewskf et al., 2015).
Radioligand Development
Derivatives of the compound have been designed and synthesized as potential positron emission tomography (PET) ligands for imaging brain diseases. This highlights the compound's relevance in developing diagnostic tools for neurological conditions (Gao et al., 2006).
Ionic Liquids Synthesis
The synthesis of protic hydroxylic ionic liquids with two types of nitrogenous centers, related to the structural framework of the compound , has been explored. These ionic liquids exhibit significant properties like low glass transition temperature and high conductivity, making them interesting for various industrial applications (Shevchenko et al., 2017).
Chemical Synthesis and Structure Analysis
Research on the synthesis, chemical structure, and properties of compounds containing the imidazole group has provided insights into their potential applications in medicinal chemistry and material science. For instance, the structural analysis through NMR spectroscopy and X-ray crystallography has laid the foundation for understanding the chemical behavior and reactivity of these molecules (Pérez-Fehrmann et al., 2013).
Biological and Pharmacological Screening
Compounds bearing the imidazole group have been synthesized and screened for various biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic properties. This demonstrates the compound's versatility and potential as a lead structure for developing new therapeutic agents (Patel et al., 2009).
properties
IUPAC Name |
N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-(3-imidazol-1-ylpropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O3/c1-14(25)24-10-2-4-15-5-6-16(12-17(15)24)22-19(27)18(26)21-7-3-9-23-11-8-20-13-23/h5-6,8,11-13H,2-4,7,9-10H2,1H3,(H,21,26)(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIFASRAEHYJOMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NCCCN3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

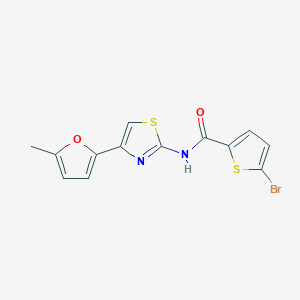
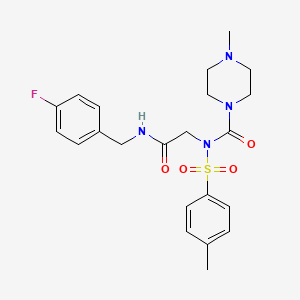

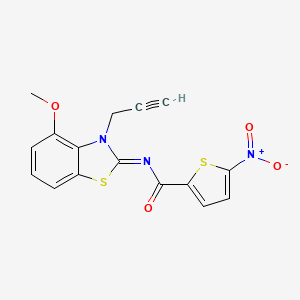
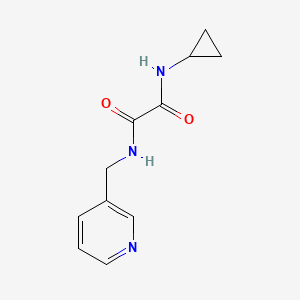

![N-(4-fluoro-1,3-benzothiazol-2-yl)-2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-amine](/img/structure/B2630981.png)


![1-[(3-chlorophenyl)methoxy]-N-(2-nitrophenyl)-2-oxopyridine-3-carboxamide](/img/structure/B2630984.png)
![[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(4-phenyloxan-4-yl)methanone](/img/structure/B2630986.png)
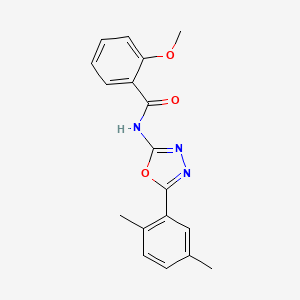
![3-(3-methylphenyl)-1-{[4-(2-oxopyrrolidin-1-yl)phenyl]methyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2630989.png)
![3-{[(4-ethylphenyl)amino]methyl}-1-(4-fluorobenzyl)-7-methoxyquinolin-2(1H)-one](/img/structure/B2630990.png)